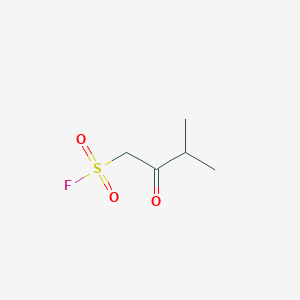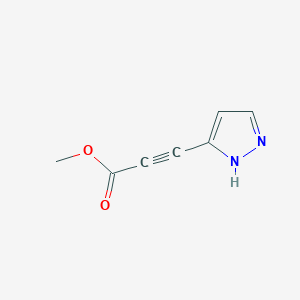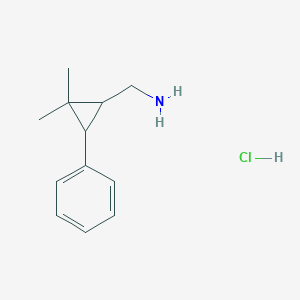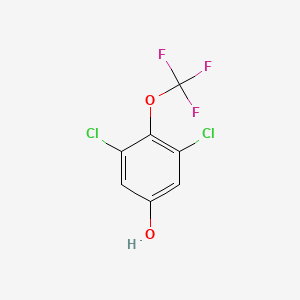![molecular formula C13H18ClN B13322157 N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B13322157.png)
N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine is an organic compound with the molecular formula C13H18ClN It is characterized by a cyclopentane ring substituted with a methyl group and an amine group attached to a 4-chlorophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine typically involves the reaction of 4-chlorobenzyl chloride with 3-methylcyclopentanone in the presence of a base, followed by reductive amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- N-[(4-chlorophenyl)methyl]cyclopentanamine
- 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine
Comparison: N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine is unique due to the presence of the methyl group on the cyclopentane ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity for research and application.
Properties
Molecular Formula |
C13H18ClN |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C13H18ClN/c1-10-2-7-13(8-10)15-9-11-3-5-12(14)6-4-11/h3-6,10,13,15H,2,7-9H2,1H3 |
InChI Key |
CMLGFXWNGNSXRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13322110.png)
![2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic acid](/img/structure/B13322115.png)



![2-[(Octan-2-yl)amino]butan-1-ol](/img/structure/B13322124.png)
![2-[7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine](/img/structure/B13322126.png)
![2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B13322132.png)

